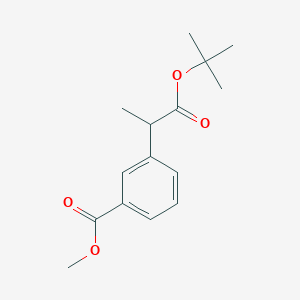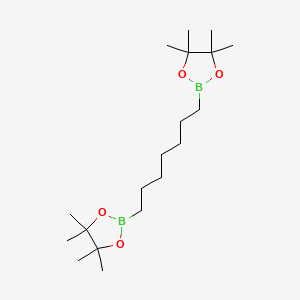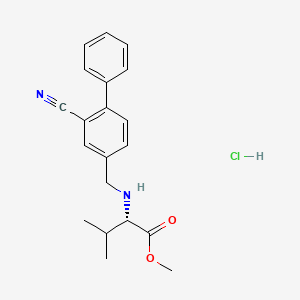![molecular formula C16H28N6O10P2 B8138167 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine](/img/structure/B8138167.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphol involves several steps:
Formation of Anthracene Derivatives: The initial step involves the preparation of anthracene derivatives through Friedel-Crafts alkylation reactions.
Benzoxaphosphol Formation: The anthracene derivatives are then reacted with phosphorus trichloride and tert-butyl alcohol under controlled conditions to form the benzoxaphosphol structures.
Coupling Reaction: The final step involves coupling the benzoxaphosphol structures to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene groups, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the benzoxaphosphol structures into simpler phosphine oxides.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA makes it a candidate for studying DNA-binding properties.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the field of oncology. Its ability to interact with cellular components may lead to the development of new anticancer drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The compound exerts its effects through multiple pathways:
DNA Intercalation: The anthracene groups can intercalate with DNA, disrupting its structure and function.
Phosphorylation: The benzoxaphosphol structures can participate in phosphorylation reactions, affecting various cellular processes.
Radical Formation: The compound can generate reactive oxygen species, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar intercalation properties.
Benzoxaphosphol: A related compound with similar phosphorus-containing structures.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness
The compound’s uniqueness lies in its combination of multiple anthracene and benzoxaphosphol structures, which confer distinct chemical and biological properties
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);6H,1-5,7H2/t4-,6-,7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKBBCDPSXVKY-MCDZGGTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O10P2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
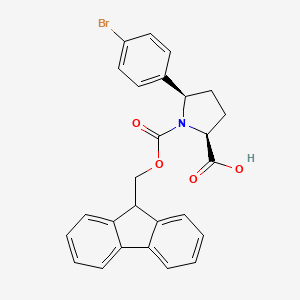
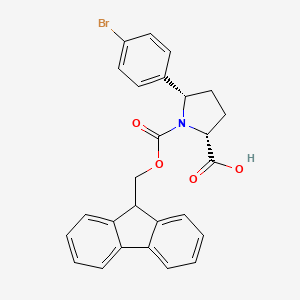
![6-(3-Methoxy-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8138117.png)

![Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate](/img/structure/B8138125.png)
![6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid](/img/structure/B8138132.png)
![Tert-butyl 2'-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate](/img/structure/B8138136.png)
![Tert-butyl 2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate](/img/structure/B8138138.png)
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8138144.png)
